Methyl 4-acetamido-5-iodo-2-methoxybenzoate
CAS No.: 201214-53-1
Cat. No.: VC3795057
Molecular Formula: C11H12INO4
Molecular Weight: 349.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201214-53-1 |
---|---|
Molecular Formula | C11H12INO4 |
Molecular Weight | 349.12 g/mol |
IUPAC Name | methyl 4-acetamido-5-iodo-2-methoxybenzoate |
Standard InChI | InChI=1S/C11H12INO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14) |
Standard InChI Key | HBIIHFLPYDIZCG-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)I |
Canonical SMILES | CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 349.12 g/mol . Its structure comprises a benzoate backbone substituted at the 4-position with an acetamido group (), at the 5-position with an iodine atom, and at the 2-position with a methoxy group (). This arrangement confers distinct electronic and steric properties, influencing its reactivity in cross-coupling reactions and nucleophilic substitutions .
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Density | ||
Boiling Point | ||
Melting Point | Not reported | – |
Flash Point | ||
Storage Conditions | , dry, sealed, dark |
The high boiling point and density reflect its aromaticity and halogen content, while the absence of a reported melting point suggests potential challenges in crystallization .
Synthesis and Optimization
Reaction Pathways
The synthesis of methyl 4-acetamido-5-iodo-2-methoxybenzoate shares methodological parallels with chlorinated analogs. For instance, methyl 4-acetamido-5-chloro-2-methoxybenzoate is prepared via electrophilic substitution using -chlorosuccinimide (NCS) in -dimethylformamide (DMF) . By analogy, the iodo derivative likely employs an iodinating agent (e.g., -iodosuccinimide) under similar conditions:
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Precursor Dissolution: The acetamido-methoxybenzoate precursor is dissolved in DMF.
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Halogenation: Iodine is introduced via an electrophilic substitution mechanism, facilitated by DMF’s polar aprotic nature.
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Workup: Crude product isolation involves cooling, crystallization, and purification through aqueous washing .
Process Parameters
Key reaction conditions from chlorination studies provide insights into optimizing iodination:
Parameter | Optimal Range | Yield |
---|---|---|
Temperature (Stage 1) | 78–83% | |
Temperature (Stage 2) | – | |
Reaction Time (Stage 1) | 4–6 hours | – |
Reaction Time (Stage 2) | 3–5 hours | – |
Solvent Reuse | DMF mother liquor recycling | Cost-effective |
These parameters highlight the balance between reaction efficiency and energy consumption, with DMF recycling reducing waste .
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound’s iodine atom enables radiolabeling for imaging agents, while the acetamido group serves as a hydrogen-bond donor/acceptor in target binding . Notable applications include:
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Anticancer Agents: Iodinated aromatics are explored for tyrosine kinase inhibition.
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Antibiotics: Structural analogs show activity against Gram-positive pathogens.
Material Science
Its rigid aromatic core and halogen substituent make it a candidate for organic semiconductors and liquid crystals, where electronic properties are tunable via substituent effects .
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